2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are kinases and the human A3 adenosine receptor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation . The human A3 adenosine receptor plays a significant role in mediating cellular responses to adenosine, a signaling molecule with diverse physiological effects .
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification . As for the human A3 adenosine receptor, the compound acts as an antagonist, blocking the receptor’s action .
Biochemical Pathways
The compound’s interaction with kinases and the human A3 adenosine receptor affects various biochemical pathways. By inhibiting kinases, the compound can disrupt several oncogenic pathways, potentially leading to the inhibition of cancer cell proliferation, resistance to programmed cell death, and other cancer traits . By acting as an antagonist to the human A3 adenosine receptor, the compound can modulate the cellular responses mediated by adenosine .
Result of Action
The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFLVOBULYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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